2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide
Description
BenchChem offers high-quality 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-5-7-15(4-2)12(16)10-14-8-6-11(13)9-14/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFISSSPSAPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes such as acetylcholinesterase and monoamine oxidase. These interactions can lead to enzyme inhibition or activation, affecting the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, which play a crucial role in cell signaling. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmitter levels in the synaptic cleft. Furthermore, it can influence gene expression by binding to DNA or RNA, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory by modulating neurotransmitter levels. At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile. Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N-butyl-N-ethylacetamide is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and DNA.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
